molecular formula C11H15NO3S B14832484 N-(2-(Cyclopropylmethyl)-3-hydroxyphenyl)methanesulfonamide

N-(2-(Cyclopropylmethyl)-3-hydroxyphenyl)methanesulfonamide

Cat. No.: B14832484
M. Wt: 241.31 g/mol
InChI Key: CCIITFGBJJXGQO-UHFFFAOYSA-N
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Description

N-(2-(Cyclopropylmethyl)-3-hydroxyphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its unique structure, which includes a cyclopropylmethyl group and a hydroxyphenyl group, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

N-[2-(cyclopropylmethyl)-3-hydroxyphenyl]methanesulfonamide

InChI

InChI=1S/C11H15NO3S/c1-16(14,15)12-10-3-2-4-11(13)9(10)7-8-5-6-8/h2-4,8,12-13H,5-7H2,1H3

InChI Key

CCIITFGBJJXGQO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)O)CC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Cyclopropylmethyl)-3-hydroxyphenyl)methanesulfonamide typically involves the reaction of a sulfonyl chloride with an amine. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ] In this case, methanesulfonyl chloride reacts with 2-(cyclopropylmethyl)-3-hydroxyaniline under basic conditions to form the desired sulfonamide. A base such as pyridine is often used to neutralize the hydrochloric acid generated during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Cyclopropylmethyl)-3-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-(Cyclopropylmethyl)-3-hydroxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(Cyclopropylmethyl)-3-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with a similar mechanism of action.

    Sulfamethoxazole: A widely used antibiotic that also targets dihydropteroate synthase.

    Sulfadiazine: Another sulfonamide antibiotic with similar properties.

Uniqueness

N-(2-(Cyclopropylmethyl)-3-hydroxyphenyl)methanesulfonamide is unique due to its specific structural features, such as the cyclopropylmethyl and hydroxyphenyl groups. These features may confer distinct biological activities and chemical reactivity compared to other sulfonamides .

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